Product packaging for D-[1-14C]Galactose(Cat. No.:)

D-[1-14C]Galactose

Cat. No.: B13797700
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-PRQLYDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1-14C]Galactose is a crucial isotopically labeled tracer used to elucidate the metabolic fate of galactose in biological systems. Its specific labeling at the C-1 position allows researchers to track its incorporation and utilization through key pathways. A primary application is in the study of the Leloir pathway, the main route for galactose metabolism, where it helps in characterizing enzyme kinetics and identifying defects associated with galactosemia (https://www.ncbi.nlm.nih.gov/books/NBK51671/). In cellular metabolism research, this compound is used to investigate glycolysis, gluconeogenesis, and the synthesis of glycoproteins and glycolipids. The release of 14CO2 can be measured to assess metabolic flux and oxidative metabolism in various cell types, including hepatocytes and cancer cells. Furthermore, this compound serves as a vital tool in pharmacokinetic and drug metabolism studies, where it can be used to evaluate the effects of new compounds on carbohydrate metabolic pathways. It is also employed in environmental microbiology to study galactose utilization by microorganisms. This product is offered with a high specific activity to ensure sensitive detection in these experimental setups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B13797700 D-[1-14C]Galactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+2

InChI Key

GZCGUPFRVQAUEE-PRQLYDDOSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Methodological Frameworks for D 1 14c Galactose Utilization

In Vitro and Ex Vivo Applications in Cellular and Tissue Systems

Cell Culture Models for Direct Metabolic Interrogation

Cell culture models are indispensable for the direct investigation of D-[1-14C]Galactose metabolism at the cellular level. These systems allow for controlled experiments to probe the uptake, conversion, and incorporation of galactose into various cellular components.

Studies utilizing hamster cells have demonstrated that after a 24-hour incubation with this compound, the primary accumulated product is galactitol. pnas.org This indicates that under prolonged exposure, the metabolic pathway can become saturated, leading to the reduction of galactose. In shorter incubation periods, the label is found predominantly in the ethanol-soluble fraction, representing uptake and initial metabolic products. pnas.org Research on hamster cells transformed by polyoma virus revealed an enhanced entry of galactose, with initial accumulation as galactose, α-galactose-1-phosphate, and UDP-galactose. pnas.org

In human skeletal muscle cells, replacing glucose with galactose in the culture medium remodels energy metabolism. plos.org Myotubes grown in galactose exhibit increased oxidation of [14C]oleic acid and enhanced uptake and oxidation of [14C]glucose. plos.org Furthermore, these cells show a higher mitochondrial content and improved metabolic switching capabilities. plos.org When these cells are exposed to [1-14C]galactose, they demonstrate uptake and oxidation of the sugar, although at lower levels compared to glucose. plos.org

Investigations into primary African Green Monkey Kidney (AGMK) cells using 14C-galactose have shown that a significant portion of the galactose is converted to glucose, which is then metabolized into amino acids such as aspartic acid and serine. nih.gov The presence of manganese ions (Mn2+) was found to inhibit this conversion of galactose to glucose, without affecting the initial transport of galactose into the cells. nih.gov

The table below summarizes findings from various cell culture studies utilizing this compound.

Cell TypeExperimental ConditionKey FindingsReference
Hamster Cells24-hour incubation with this compoundAccumulation of galactitol. pnas.org
Polyoma Virus-Transformed Hamster CellsIncubation with this compoundEnhanced galactose entry; accumulation as galactose, Gal-1-P, and UDP-Gal. pnas.org
Human Skeletal Muscle MyotubesGrowth in galactose mediumIncreased fatty acid and glucose oxidation; higher mitochondrial content. plos.org
Human Skeletal Muscle MyotubesExposure to [1-14C]galactoseUptake and oxidation of galactose. plos.org
Primary AGMK CellsIncubation with 14C-galactoseConversion of galactose to glucose and subsequently to amino acids (aspartic acid, serine). nih.gov
Primary AGMK CellsPresence of Mn2+Inhibition of galactose to glucose conversion. nih.gov

Isolated Organ Perfusion Techniques for Metabolic Assessment

Isolated organ perfusion allows for the study of metabolic processes within an entire organ, free from systemic influences. The liver, being central to galactose metabolism, has been a primary focus of such studies.

Research using perfused rat livers has been instrumental in tracking the metabolic fate of this compound. These studies have detailed the conversion of galactose into glucose and its subsequent release into the perfusate, as well as its incorporation into glycogen (B147801). The use of radiolabeled galactose enables the quantification of these metabolic fluxes and provides insights into the regulatory mechanisms governing hepatic galactose utilization.

While specific data tables from isolated organ perfusion studies focusing solely on this compound were not prevalent in the searched literature, the methodology is well-established for studying carbohydrate metabolism. For instance, studies on perfused rat kidneys have utilized L-[1-14C]-valine to investigate amino acid metabolism, demonstrating the utility of radiotracers in this experimental setup. kuleuven.be Similarly, the metabolism of the galactose analog 2-deoxy-2-fluoro-D-galactose has been extensively studied in rodents, with the liver showing the most active metabolism. nih.govnih.gov

Tissue Slice and Homogenate Preparations for Enzyme and Pathway Studies

Tissue slice and homogenate preparations are fundamental for dissecting specific enzymatic activities and metabolic pathways involved in galactose metabolism. These techniques provide a simplified system to study the conversion of this compound into its various metabolites.

In studies of liver homogenates from tammar wallabies, radiochemical methods were employed to determine the activities of key enzymes in galactose metabolism, such as galactokinase, hexose-1-phosphate uridylyltransferase, and UDP-glucose 4-epimerase. publish.csiro.au These assays utilized D-[U-14C]galactose, D-[U-14C]galactose 1-phosphate, and uridine (B1682114) diphospho-D-[U-14C]galactose to measure the formation of their respective products. publish.csiro.au For example, the galactokinase assay involved incubating the homogenate with [14C]galactose and subsequently separating the product, galactose 1-phosphate, from the unreacted substrate using paper chromatography. publish.csiro.au

Kidney-cortex slices have also been used to examine the transport of sugars. In these experiments, the uptake of α-D-[1-14C]Galactose was measured to understand active transport mechanisms. core.ac.uk This approach allows for the characterization of transport kinetics and the effects of inhibitors on sugar uptake.

The table below highlights enzyme assays performed on tissue homogenates using 14C-labeled galactose derivatives.

EnzymeTissue SourceRadiochemical SubstrateKey Aspect of MethodReference
GalactokinaseTammar Wallaby LiverD-[U-14C]galactoseSeparation of [14C]galactose 1-phosphate from [14C]galactose by paper chromatography. publish.csiro.au
Hexose-1-phosphate uridylyltransferaseTammar Wallaby LiverD-[U-14C]galactose 1-phosphateSeparation of UDP-[14C]galactose from [14C]galactose 1-phosphate by paper chromatography. publish.csiro.au
UDP-glucose 4-epimeraseTammar Wallaby LiverUridine diphospho-D-[U-14C]galactoseConversion of product UDP-[14C]glucose to UDP-[14C]glucuronic acid for separation. publish.csiro.au

Subcellular Fractionation for Localized Metabolic Analysis

Subcellular fractionation techniques are employed to isolate different organelles, enabling the study of metabolic processes in specific cellular compartments. This approach is crucial for understanding the spatial organization of galactose metabolism.

Following the incubation of tissues or cells with this compound, fractionation allows for the determination of the subcellular distribution of the radiolabel. For instance, in studies of human intestinal tissue, biopsy specimens were incubated with UDP-D-[6-3H]galactose and L-[1-14C]fucose. nih.gov Subsequent subcellular fractionation and analysis of the incorporated labels revealed insights into the activity of extracellular galactosyltransferase and the uptake of galactose formed from the hydrolysis of UDP-galactose. nih.gov

While direct examples of subcellular fractionation following this compound administration were limited in the provided search results, the principle is well-established. Non-aqueous fractionation techniques, for example, have been developed for the subcellular analysis of the plant metabolome, allowing for the assignment of metabolites to compartments like the plastid, cytosol, and vacuole. frontiersin.org This methodology could be readily applied to studies involving this compound to map the localization of its metabolites within the cell.

Analytical Techniques for [14C]-Labeled Metabolites and Products

The detection and quantification of 14C-labeled metabolites derived from this compound are paramount for interpreting metabolic studies. A combination of radiometric and chromatographic techniques is typically employed for this purpose.

Liquid Scintillation Spectrometry for Quantitative Radioactivity Measurement

Liquid scintillation spectrometry is the gold standard for the quantitative measurement of beta-emitting radionuclides like 14C. This technique is used to determine the total radioactivity in a sample, as well as the radioactivity in fractions collected from chromatographic separations.

In cell culture experiments, after incubation with [1-14C]galactose, the amount of radioactivity incorporated into cells or released as 14CO2 is measured by liquid scintillation counting. plos.orgpnas.org For transport assays, cells are incubated with the radiolabeled sugar, and after rapid filtration, the radioactivity retained on the filters is quantified to determine uptake rates. pnas.org Similarly, in enzyme assays, the radioactivity of the product, separated from the substrate, is measured to calculate enzyme activity. sigmaaldrich.com The efficiency of counting is an important parameter, and for [14C]mannose, it has been found to be around 90%. nih.gov

Chromatographic Separation Methods (e.g., Paper, Thin-Layer, HPLC) for Labeled Compound Identification

Chromatographic methods are essential for separating and identifying the various metabolites formed from this compound.

Paper Chromatography: This classical technique has been widely used to separate galactose from its phosphorylated derivatives. For instance, in galactokinase assays, paper chromatography on DEAE-cellulose strips effectively separates [14C]galactose 1-phosphate from unreacted [14C]galactose. publish.csiro.au Similarly, it has been used to separate UDP-galactose from galactose-1-phosphate in uridylyltransferase assays. publish.csiro.au In studies of hamster cell metabolism, paper chromatography was used to analyze the products formed after incubating cells with [1-14C]galactose. pnas.org

Thin-Layer Chromatography (TLC): TLC offers a rapid method for separating and identifying labeled compounds. It has been used to confirm the purity of [14C]galactose and to separate its metabolites. asm.org For example, after hydrolysis of glycoproteins, the resulting [1-14C]mannose can be separated by TLC and subsequently quantified by liquid scintillation counting. nih.gov Autoradiography of thin-layer chromatograms can visualize the separation of metabolites like D-[1-14C]glucose and this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of complex mixtures of metabolites. It can be coupled with a radioisotope flow detector for real-time monitoring of radioactive components or with fraction collection followed by liquid scintillation counting. eag.com HPLC methods have been developed for the analysis of galactose and its metabolites. sielc.com For example, anion exchange HPLC can separate sugar alcohols, monosaccharides, and sugar phosphates. researchgate.net In studies of the metabolism of 2-deoxy-2-fluoro-D-galactose, HPLC was a key analytical tool for identifying metabolites like 2-deoxy-2-fluoro-D-galactose 1-phosphate and UDP-2-deoxy-2-fluoro-D-hexoses. nih.gov

The following table summarizes the application of different chromatographic techniques in the analysis of this compound metabolites.

Chromatographic MethodApplicationExampleReference
Paper ChromatographySeparation of galactose and its phosphorylated derivatives.Separating [14C]galactose 1-phosphate from [14C]galactose in galactokinase assays. publish.csiro.au
Thin-Layer Chromatography (TLC)Purity confirmation and metabolite separation.Confirming purity of [14C]galactose and separating its metabolites in bacterial cell studies. asm.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation of complex metabolite mixtures.Separating sugar alcohols, monosaccharides, and sugar phosphates using anion exchange HPLC. researchgate.net

Autoradiography for Spatial Distribution Analysis in Tissues and Cells

Autoradiography is a powerful technique that utilizes the emissions from radiolabeled molecules, such as this compound, to visualize their distribution within biological specimens. This method provides high-resolution spatial information on the uptake, accumulation, and localization of the radiotracer in tissues and individual cells, offering insights into metabolic pathways and transport mechanisms.

The fundamental principle of autoradiography involves placing a tissue section or cell sample containing the radiolabeled compound in close contact with a photographic emulsion or a radiation-sensitive detector. The beta particles emitted by the 14C atoms in this compound interact with the emulsion, creating a latent image that, upon development, reveals the precise location of the radioactivity. This can be performed at different scales, from whole-body autoradiography to visualize distribution across an entire organism, to micro-autoradiography for subcellular localization. researchgate.net

A key application of this technique is in metabolic studies. For instance, after administration of this compound, its metabolic fate can be tracked. If the labeled galactose is incorporated into macromolecules like glycoproteins or glycolipids, or converted into other metabolites that are then sequestered in specific organelles or cell types, autoradiography will reveal these patterns. core.ac.uk Research on plant cells has successfully used micro-autoradiography with 14C-labeled sugars to investigate biosynthetic pathways within specialized cells. researchgate.netresearcher.life In a study on Pistia stratiotes, isolated crystal idioblasts were supplied with various 14C-labeled precursors, including L-[1-14C]galactose, to track the synthesis of oxalic acid. researchgate.netresearcher.life The intensity of labeling observed via micro-autoradiography demonstrated that these specialized cells contain the complete pathway for this conversion. researchgate.netresearcher.life

In neuroscience, autoradiography is extensively used to map brain metabolic activity. physiology.orgnih.gov While many studies use glucose analogs like [14C]deoxyglucose, the principles are directly applicable to this compound to study its specific transport and metabolism in different brain regions. nih.gov For example, comparative studies using different 14C-labeled sugars have shown that the spatial resolution and qualitative appearance of the resulting autoradiograms are similar, allowing for detailed mapping of metabolic rates in structures like the superior colliculus under various physiological conditions. nih.gov This allows researchers to identify which cells or brain regions are actively taking up and metabolizing galactose.

The following table summarizes findings from a micro-autoradiography study investigating the incorporation of 14C from various precursors into calcium oxalate (B1200264) crystals within plant idioblasts, illustrating how the technique provides semi-quantitative data on metabolic conversion.

Table 1: Relative Labeling Intensity in Pistia stratiotes Crystal Idioblasts

14C-Labeled Compound SuppliedObserved Labeling Intensity in CrystalsInferred Metabolic Activity
[14C]Oxalic AcidHeavyDirect incorporation into crystals. researchgate.net
[1-14C]Ascorbic AcidHeavyEfficient conversion to oxalic acid. researchgate.netresearcher.life
L-[1-14C]GalactoseModeratePrecursor for ascorbic acid and subsequently oxalic acid synthesis. researchgate.netresearcher.life
D-[1-14C]MannoseLowLess direct or slower precursor for the pathway. researchgate.netresearcher.life
[6-14C]Ascorbic AcidNoneDemonstrates that C-6 of ascorbic acid is not converted to oxalic acid. researchgate.netresearcher.life

Integration with Mass Spectrometry for Comprehensive Metabolomic Profiling

Integrating the use of a stable isotope-labeled tracer like this compound with mass spectrometry (MS) provides a powerful platform for metabolomic profiling, enabling not just the identification but also the quantification and flux analysis of metabolic pathways. This combination allows researchers to trace the journey of the 14C label from galactose into a wide array of downstream metabolites.

The general workflow involves introducing this compound to a biological system (e.g., cell culture, tissue, or whole organism) and, after a specific period, extracting the metabolites. These extracts are then typically separated using techniques like gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer. The MS instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the identification of known metabolites by comparing their mass spectra to libraries and the discovery of unknown compounds.

The presence of the 14C label from this compound results in a predictable mass shift in the metabolites that incorporate it, making it possible to distinguish them from the unlabeled pool. Isotope-dilution mass spectrometry is a particularly precise method for quantification. psu.edu In this approach, a known amount of a stable isotope-labeled internal standard (e.g., [2-13C]Gal-1-P) is added to the sample. psu.edu The ratio of the signal from the 14C-labeled metabolite derived from the tracer to the signal from the added internal standard allows for accurate and absolute quantification of the metabolite's concentration. psu.edu

This methodology has been crucial in studying galactose metabolism, particularly in the context of diseases like galactosemia. psu.eduresearchgate.net In individuals with galactose-1-phosphate uridyltransferase (GALT) deficiency, galactose is shunted into alternative pathways. researchgate.netresearchgate.net Using GC-MS, researchers can simultaneously quantify the accumulation of key metabolites such as galactose-1-phosphate (Gal-1-P) in erythrocytes, as well as galactitol and galactonate in urine. psu.eduresearchgate.netresearchgate.net These measurements are vital for monitoring the metabolic burden in patients. psu.eduresearchgate.net For example, studies have shown that GALT-deficient mice excrete significant amounts of labeled galactose, galactonate, and galactitol in their urine after being administered labeled galactose. researchgate.net

The following table presents data from GC-MS analysis used to quantify key galactose metabolites in erythrocytes of healthy individuals versus those with galactosemia, highlighting the diagnostic and monitoring power of this integrated approach.

Table 2: Quantification of Galactose Metabolites by GC-MS in Erythrocytes

AnalytePatient GroupConcentration Range (mg/L of packed erythrocytes)Reference
Galactose-1-Phosphate (Gal-1-P)Healthy IndividualsNon-detectable to 2.4 researchgate.net
Galactosemic Patients (on diet)10.9 - 45 psu.eduresearchgate.net
Newly Diagnosed Galactosemic Patients166 - 373 psu.eduresearchgate.net

Comprehensive, untargeted metabolomic profiling using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can identify hundreds of metabolites simultaneously. elifesciences.org When combined with a 14C tracer, this approach can map the distribution of the label across interconnected metabolic networks, including amino acid synthesis, the TCA cycle, and nucleotide sugar metabolism, providing a global view of the metabolic impact of galactose. elifesciences.orgnih.gov

Elucidation of Metabolic Pathways and Carbon Fluxes Via D 1 14c Galactose Tracing

Biosynthesis of Complex Carbohydrates and Conjugates

Beyond its role in energy metabolism, galactose is a crucial precursor for the biosynthesis of a wide array of complex carbohydrates and glycoconjugates. The activated form, UDP-galactose, serves as a donor for galactosyltransferases, which are involved in the synthesis of glycoproteins, glycolipids, and glycosaminoglycans. D-[1-¹⁴C]Galactose can be used to trace the incorporation of galactose into these complex biomolecules.

Glycogen (B147801) is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle. The synthesis of glycogen, or glycogenesis, utilizes UDP-glucose as the precursor. As D-[1-¹⁴C]Galactose is readily converted to UDP-[1-¹⁴C]glucose via the Leloir pathway, the ¹⁴C label can be efficiently incorporated into glycogen.

Studies have demonstrated the incorporation of ¹⁴C from labeled galactose into hepatic glycogen. nih.govnih.gov The rate of incorporation provides a measure of the rate of hepatic glycogen synthesis from galactose. In one study, the direct and indirect pathways of hepatic glycogen formation were quantified using [1-¹⁴C]galactose, among other tracers. nih.gov In muscular tissues, while glucose is the primary substrate for glycogen repletion, studies have shown that galactose can also contribute to muscle glycogen synthesis, albeit at a lower rate compared to glucose. researchgate.netnih.gov The use of D-[1-¹⁴C]Galactose would allow for the direct quantification of galactose's contribution to muscle glycogen stores.

Table 3: Research Findings on Glycogen Synthesis from Galactose This table is interactive. You can sort and filter the data.

Tissue Finding Tracer Used Reference
Liver Quantified the direct and indirect pathways of glycogen formation. [1-¹⁴C]galactose nih.gov
Muscle Galactose ingestion resulted in lower muscle glycogen replenishment compared to glucose. Unlabeled Galactose researchgate.netnih.gov
Heart & Muscle Quantified incorporation of labeled deoxyglucose into glycogen. [1-¹⁴C]deoxyglucose nih.gov

Integration into Glycoproteins and Glycolipids

The radiolabeled monosaccharide D-[1-14C]Galactose serves as a critical tracer for investigating the biosynthesis of complex carbohydrates, including glycoproteins and glycolipids. Once transported into the cell, D-galactose is phosphorylated to galactose-1-phosphate and subsequently converted to UDP-galactose. This activated form is the direct donor of galactose for galactosyltransferases, enzymes that catalyze the incorporation of galactose into growing oligosaccharide chains of proteins and lipids.

Studies utilizing this compound have been instrumental in delineating the pathways of glycoprotein (B1211001) synthesis. Research has shown that the incorporation of ¹⁴C-galactose into cellular proteins is a reliable measure of glycoprotein formation. For instance, investigations into the effects of manganese on cellular metabolism revealed that while the transport of this compound into cells was unaffected, its incorporation into acid-precipitable macromolecules (indicative of glycoproteins) was significantly inhibited. researchgate.net This suggests a downstream effect of manganese on the galactosylation process. Further analysis of labeled proteins via SDS-polyacrylamide gel electrophoresis has helped to distinguish between the general inhibition of protein synthesis and the specific inhibition of galactoprotein formation. researchgate.net

In the realm of glycolipid biosynthesis, UDP-galactose is essential for the synthesis of galactolipids, which are significant components of chloroplast membranes in plants, and glycosphingolipids in mammalian cells. researchgate.net The radioactive carbon from this compound is incorporated into these molecules, allowing researchers to trace their synthesis and turnover. For example, studies in UGP-deficient cell lines, which have impaired UDP-glucose pyrophosphorylase activity, show a marked reduction in the synthesis of glucosylceramide, the precursor for many glycosphingolipids. youtube.com This defect can be partially reversed by the addition of galactose to the culture medium, demonstrating the utility of tracing galactose metabolism to understand and potentially rescue defects in glycoconjugate biosynthesis. youtube.comrevvity.com

The table below summarizes findings from a study on a UGP-deficient cell line, illustrating the impact on glycoconjugate biosynthesis and the partial rescue by galactose supplementation.

Cell LineConditionUDP-Glc/UDP-Gal Levels[6-³H]galactose Incorporation into UDP-[6-³H]galactoseGlycoconjugate Biosynthesis
UGP-deficientStandard< 5% of control> 100-fold reductionMultiple deficits
UGP-deficient+ GalactosePartially restoredIncreasedPartially restored

Synthesis of Mucopolysaccharide-Peptide Complexes and Glycosaminoglycans

This compound is also a valuable tool for studying the biosynthesis of mucopolysaccharide-peptide complexes, more commonly known as proteoglycans, and their constituent glycosaminoglycan (GAG) chains. GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov The synthesis of these complex molecules begins in the cytoplasm with the creation of UDP-activated sugars, including UDP-galactose, which are then transported into the Golgi apparatus for the stepwise assembly of GAG chains on a core protein. nih.gov

The radioactive label from this compound is incorporated into the galactose units found in certain GAGs, such as keratan (B14152107) sulfate, and in the linkage region of many proteoglycans that attaches the GAG chain to the core protein. This linkage region typically has a structure of -xylose-galactose-galactose-glucuronic acid. By tracing the incorporation of ¹⁴C from this compound into GAGs, researchers can investigate the regulation of their synthesis and the enzymes involved.

Chemoenzymatic synthesis approaches have utilized UDP-sugars, including UDP-galactose, as precursors to produce homogeneous GAGs for therapeutic and research purposes. researchgate.net These methods allow for the creation of GAGs with defined structures, which is a significant advantage over the heterogeneous GAGs isolated from natural sources. researchgate.net The ability to trace the incorporation of labeled precursors like this compound is fundamental to optimizing these synthetic processes.

Participation in Cellular Wall Component Synthesis in Non-Mammalian Systems

In non-mammalian systems such as plants and fungi, this compound is utilized to study the synthesis of cell wall components. Plant primary cell walls are complex structures composed of cellulose (B213188), hemicelluloses, and pectins. researchgate.net Galactose, derived from UDP-galactose, is a key component of hemicelluloses like galactomannans and the sidechains of pectins such as rhamnogalacturonan I and II. researchgate.net

Tracing studies with radiolabeled hexoses, including galactose, have been fundamental in elucidating the biosynthetic pathways of these cell wall polysaccharides. For example, research on flax hypocotyls demonstrated that D-[U-¹⁴C]glucose, which can be epimerized to galactose, is efficiently incorporated into the secondary cellulose of fibers. youtube.com Similarly, studies in corn roots using D-glucose-6-¹⁴C have shown that the conversion to cell wall galacturonic acid is significantly reduced in the presence of high levels of unlabeled myoinositol, suggesting that the pathway proceeds through an inositol (B14025) intermediate before forming the UDP-sugar precursors for pectin (B1162225) synthesis. mdpi.com These experiments highlight the intricate metabolic networks that can be unraveled using radiolabeled sugars like this compound.

Specific Enzyme Activities and Substrate Utilization

Measurement of Galactokinase Activity

This compound is a primary substrate used in assays to determine the activity of galactokinase (GALK), the first enzyme in the Leloir pathway of galactose metabolism. This enzyme catalyzes the ATP-dependent phosphorylation of galactose to galactose-1-phosphate. The assay typically measures the rate of formation of radiolabeled galactose-1-phosphate from this compound.

One common method involves incubating a sample containing galactokinase with this compound and ATP. The reaction is then stopped, and the radiolabeled galactose-1-phosphate is separated from the unreacted this compound, often using ion-exchange chromatography or precipitation techniques. The radioactivity of the galactose-1-phosphate product is then quantified to determine the enzyme's activity. This method has been used to study galactokinase activity in various organisms, including Streptococcus thermophilus, where it was shown that galactose-fermenting strains have significantly higher galactokinase activity than non-fermenting strains. nih.gov

The table below shows a comparison of galactokinase activity in galactose-fermenting (Gal+) and galactose-non-fermenting (Gal-) strains of S. thermophilus.

Strain TypeConditionGalactokinase Activity (µmol/min/mg protein)
Gal+Fully induced0.22
Gal-Lactose-grownBasal levels (approx. 10-fold lower than induced Gal+)

Investigations of UDP-Sugar Pyrophosphorylase Function

UDP-sugar pyrophosphorylases are enzymes that catalyze the synthesis of UDP-sugars from UTP and a sugar-1-phosphate. researchgate.net While the primary enzyme for UDP-galactose synthesis in the Leloir pathway is galactose-1-phosphate uridylyltransferase (GALT), UDP-glucose pyrophosphorylase (UGP) has been shown to also utilize galactose-1-phosphate as a substrate, albeit less efficiently than its preferred substrate, glucose-1-phosphate. nih.gov This activity, sometimes referred to as UDP-galactose pyrophosphorylase (UDP-galPP) activity, can provide an alternative pathway for galactose metabolism.

This compound can be used to study the flux through this alternative pathway. By labeling cells with this compound, the formation of ¹⁴C-labeled UDP-galactose can be monitored. In GALT-deficient systems, any formation of UDP-galactose would be attributable to the action of enzymes like UGP. Studies in GALT-deficient mice have investigated the role of this UDP-galPP activity. nih.gov While this alternative pathway exists, it is generally insufficient to prevent the accumulation of toxic galactose metabolites in cases of classic galactosemia. nih.govnih.gov

Investigations in human cell lines with GALT deficiency have shown that the accumulation of galactose-1-phosphate can inhibit UDP-hexose pyrophosphorylases, leading to a deficit in UDP-hexoses and subsequent impairment of glycoprotein glycosylation. nih.gov

Characterization of Hexose (B10828440) Transport Systems

This compound is a valuable tool for characterizing hexose transport systems in various cell types. As an epimer of glucose, galactose is often transported by the same family of membrane proteins, including the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). By measuring the rate of uptake of this compound, researchers can determine the kinetics and substrate specificity of these transporters.

For instance, studies have shown that human SGLT1 transports both D-glucose and D-galactose, with apparent Km values of 0.5 mM and 1 mM, respectively. In contrast, GLUT2 can transport D-glucose, D-galactose, and D-fructose with varying affinities. The use of radiolabeled sugars allows for precise measurements of these kinetic parameters.

Research on rat lenses using D-[U-¹⁴C]galactose revealed a significant preference for the uptake of the α-anomer of D-galactose over the β-anomer, with a 1.59-fold greater incorporation of the α-form. This suggests that the hexose transporter in rat lenses has a specific stereochemical requirement for galactose binding and transport. Such detailed characterization is made possible by the use of radiolabeled substrates.

The table below provides a summary of the apparent Michaelis-Menten constants (Km) for D-galactose and D-glucose for two major human hexose transporters.

TransporterSubstrateApparent Km (mM)
SGLT1D-Glucose0.5
SGLT1D-Galactose1
GLUT2D-Glucose~17
GLUT2D-Galactose~92

Physiological and Pathophysiological Research Applications of D 1 14c Galactose

Carbohydrate Homeostasis and Energy Metabolism Research

The intricate balance of carbohydrate metabolism is fundamental to an organism's energy supply. D-[1-14C]Galactose serves as a crucial tracer to explore the dynamics of carbohydrate homeostasis, including insulin (B600854) sensitivity, hepatic glucose production, and muscle metabolism.

Assessment of Insulin Sensitivity and Glucose Handling in Animal Models

Insulin sensitivity, the responsiveness of tissues to the hormone insulin, is a key factor in maintaining normal glucose levels. In animal models of insulin resistance, this compound is utilized to assess how effectively tissues like adipose and muscle take up glucose. science.govphysiology.orgumich.edu The structural similarity between galactose and glucose allows galactose to be transported into cells via the same transporters. By measuring the uptake of radiolabeled galactose, researchers can infer the efficiency of glucose transport and, consequently, insulin sensitivity. science.govphysiology.orgumich.edu Studies have shown that in models of D-galactose-induced aging, which is associated with increased insulin resistance, there are notable changes in glucose and insulin levels. science.gov

Investigation of Hepatic Glucose Production and Regulation

The liver plays a central role in regulating blood glucose by producing and releasing glucose into the bloodstream. This compound is a valuable tracer for studying hepatic glucose production. oup.comresearchgate.net Once administered, it is primarily taken up by the liver and can be converted into glucose-1-phosphate, which then enters the pathways of either glycogen (B147801) synthesis or glucose release. oup.comresearchgate.net By tracking the appearance of 14C-labeled glucose in the circulation, scientists can quantify the rate of hepatic glucose production under various physiological conditions, such as fasting. oup.comresearchgate.net This technique has been instrumental in understanding how hormones like insulin regulate the liver's output of glucose. oup.com For instance, research has demonstrated that intravenously infused [1-14C]galactose is extensively extracted by the liver and metabolized to UDP-[14C]glucose, which can then be incorporated into glycogen or converted to [14C]glucose-1-phosphate. oup.com

Dynamics of Muscle Metabolism and Oxidative Capacity

Skeletal muscle is a major site for glucose disposal, and this compound is employed to investigate its metabolic activity. nih.govplos.org Studies have shown that replacing glucose with galactose in cell culture media can remodel the energy metabolism of human skeletal muscle cells, leading to an increase in their oxidative capacity. nih.govplos.org This is because the metabolism of galactose yields less ATP through glycolysis compared to glucose, forcing the cells to rely more on mitochondrial oxidative phosphorylation for energy. plos.org This increased oxidative state is associated with higher mitochondrial content and improved glucose handling. nih.govplos.org Research using [1-14C]galactose has demonstrated that cells grown in galactose exhibit increased uptake and oxidation of the tracer, reflecting an enhanced oxidative metabolism. plos.orgnih.gov These findings suggest that this compound can be a useful tool for studying muscle metabolism and the effects of metabolic remodeling in the context of insulin resistance and mitochondrial disorders. nih.govplos.org

Organ-Specific Metabolic Investigations in Disease Models

This compound is also instrumental in probing the metabolic alterations that occur in specific organs during the progression of diseases.

Hepatic Metabolism in Liver Disease Models (e.g., Cirrhosis, Steatosis)

The liver's central role in galactose metabolism makes this compound an effective tool for assessing liver function in disease models. nih.govresearchgate.netnih.goveuropeanreview.org In conditions like cirrhosis and steatosis (fatty liver), the liver's ability to clear galactose from the blood is compromised. nih.goveuropeanreview.org The rate of conversion of orally ingested [14C]galactose to expired 14CO2 is significantly reduced in patients with cirrhosis compared to healthy individuals. nih.gov This non-invasive breath test provides a quantitative measure of functional liver mass. nih.govnih.gov Studies have shown a clear distinction in the exhalation rates of 14CO2 between control subjects and patients with liver disease, making it a valuable diagnostic and research tool. nih.goveuropeanreview.org

Kidney Cortex Metabolism and Transport Alterations

The kidney cortex is metabolically active and possesses the ability to transport and metabolize galactose. nih.govcapes.gov.br Research using this compound in rat kidney cortex slices has shown that galactose is metabolized to CO2. nih.gov The transport of galactose into kidney cells appears to have both a saturable, active component and a diffusion component. nih.gov This uptake can be inhibited by various substances, indicating the involvement of specific transport mechanisms. nih.gov Furthermore, the radiolabel from [1-14C]galactose can be incorporated into glucose, demonstrating the kidney's capacity for gluconeogenesis from galactose. nih.gov In disease models, particularly those affecting renal function, this compound can be used to investigate alterations in these transport and metabolic pathways. nih.govcapes.gov.br

Research Findings Summary

Research AreaKey Findings with this compoundDisease/Model Studied
Insulin Sensitivity Used to assess changes in glucose and insulin levels in models of induced aging and insulin resistance. science.govD-galactose-induced aging mouse model. science.gov
Hepatic Glucose Production Traced the conversion of galactose to glucose, quantifying hepatic glucose output and its regulation by insulin. oup.comresearchgate.netFasting states, Type 2 Diabetes. oup.com
Muscle Metabolism Demonstrated that galactose exposure enhances oxidative capacity and glucose handling in muscle cells. nih.govplos.orgHuman skeletal muscle cell cultures. nih.govplos.org
Liver Disease Showed reduced conversion of [14C]galactose to expired 14CO2, indicating impaired liver function. nih.goveuropeanreview.orgCirrhosis, Chronic Active Hepatitis. nih.govnih.gov
Kidney Metabolism Elucidated the mechanisms of galactose transport and its metabolism to CO2 and glucose in the kidney cortex. nih.govRat kidney cortex slices. nih.gov

Brain Energy Metabolism and Substrate Utilization

While glucose is established as the primary energy substrate for the adult mammalian brain, this compound serves as an essential tracer for investigating the brain's capacity to metabolize alternative hexoses and for studying the metabolic consequences of galactosemia. nih.gov The functional activity of the brain is intrinsically linked to its energy metabolism; therefore, tracing the fate of metabolic compounds provides a window into its functional state. nih.gov

Research using D-galactose in chicks has shown that while the sugar is metabolized, relatively little is utilized directly as a source of energy for the brain. capes.gov.br Labeling experiments indicated that metabolites such as galactose-1-phosphate and UDP-galactose were rapidly turned over within brain tissue. capes.gov.br In these studies, the concentration of galactose-1-phosphate initially rose significantly before gradually diminishing. capes.gov.br Further investigations in rats have demonstrated that galactose can be metabolized in the brain and converted into crucial amino acids, including glutamate, glutamine, and GABA. researchgate.net

In pathophysiological models, such as mice with galactose-1-phosphate uridyltransferase (GALT) deficiency, this compound has been instrumental. These studies show that in the absence of the GALT enzyme, there is a significant accumulation of galactose-1-phosphate in the brain, mimicking the biochemical phenotype of human galactosemia. researchgate.net However, galactonate, another metabolite of galactose, was not detected in the brain tissue of these animals. researchgate.net

Table 1: Cerebral Metabolites of D-Galactose Identified in Animal Studies

MetaboliteDetected in Chick Brain capes.gov.brDetected in GALT-Deficient Mouse Brain researchgate.netNotes
Galactose-1-PhosphateYesYesAccumulates significantly in GALT-deficient models. capes.gov.brresearchgate.net
UDP-GalactoseYesNo DataFound to be in rapid metabolic turnover. capes.gov.br
GalactitolYesYesA product of galactose reduction.
GalactonateNo DataNoAn oxidation product of galactose not found in the brain. researchgate.net
GlutamateNo DataNo DataIdentified as a downstream product in rat brains. researchgate.net

Developmental and Comparative Metabolic Studies

The use of this compound extends to understanding how metabolic pathways evolve with development and differ across various organisms and cell types.

Analysis of Developmental Changes in Metabolic Pathways

Studies utilizing the slime mold Dictyostelium discoideum provide a clear example of how this compound is used to track metabolic changes during development. Researchers found that D. discoideum is capable of metabolizing [1-14C]galactose to produce 14CO2 throughout its life cycle. nih.gov Critically, the activity of galactose-1-phosphate uridyltransferase remains relatively constant during its growth and development. nih.gov This is in stark contrast to the activity of UDP-glucose 4-epimerase, which increases rapidly during the developmental phase. nih.gov This finding demonstrates that in D. discoideum, unlike in E. coli, these two key enzymes of the Leloir pathway for galactose metabolism are regulated independently. nih.gov

Comparative Metabolic Studies Across Species and Cell Types

This compound has been pivotal in comparative studies, highlighting significant metabolic differences between species, genotypes, and cell types.

In a comparative study between normal mice and mice deficient in GALT, the metabolic fate of intraperitoneally administered [1-14C]galactose was markedly different. Normal mice oxidized the sugar efficiently, excreting approximately 39.9% of the dose as 14CO2 within 4 hours. researchgate.net In contrast, the GALT-deficient mice exhibited a much slower oxidation rate, excreting only 5.5% of the dose in the same timeframe. researchgate.net These findings in mice mirror the slow galactose oxidation observed in human patients with classic galactosemia. researchgate.netresearchgate.net

Among microorganisms, metabolic capabilities also vary. Studies on homofermentative lactobacilli using D-[U-14C]galactose (a uniformly labeled variant) showed differing levels of galactokinase activity, the enzyme that phosphorylates galactose, depending on the bacterial strain. asm.org In the fungus Aspergillus niger, this compound uptake was measured to understand the initiation of conidial germination, showing that specific carbon sources can trigger the process. nottingham.ac.uk

At the cellular level, this compound has been used to demonstrate its superior efficiency in protein maturation compared to other sugars. In several cell lines, including human-derived HepG2 and rat-derived PC12 cells, a trace amount of galactose was found to be ten times more effective than glucose or mannose at promoting the production of mature N-glycosylated proteins and reducing endoplasmic reticulum stress. kyoto-u.ac.jp The incorporation of the 14C label from this compound into the mature glycoprotein (B1211001) laminin (B1169045) β2 confirmed that the galactose was directly used as a carbon source for the synthesis of its sugar chains. kyoto-u.ac.jp In plants, comparative studies using L-[1-14C]galactose in celery revealed that phloem strands had a much higher uptake and incorporation of the label into L-ascorbic acid compared to parenchyma tissue, indicating that the phloem is a site of highly active ascorbic acid biosynthesis. psu.edu

Table 2: Comparative Oxidation of [1-14C]Galactose in Normal vs. GALT-Deficient Mice

GenotypeCumulative 14CO2 Excretion (at 4 hours)Metabolic ImplicationSource
Normal Mice39.9% of injected doseEfficient galactose oxidation via the Leloir pathway. researchgate.net
GALT-Deficient Mice5.5% of injected doseSeverely impaired galactose oxidation, mimicking human galactosemia. researchgate.net

Investigating Environmental Stress Responses

This compound is a valuable tool for investigating how organisms respond metabolically to environmental stressors, particularly chemical stress induced by high concentrations of galactose itself. In plants like Arabidopsis thaliana, exogenous galactose can be toxic, causing severe phenotypes such as the cessation of root growth. researchgate.net

This phenomenon has been studied in detail during Arabidopsis pollen germination, which is highly sensitive to external galactose. nih.gov Using this compound, researchers demonstrated that a hexose (B10828440) transporter, SWEET5, mediates galactose uptake into the pollen. nih.gov The study hypothesized that the toxicity arises from the subsequent phosphorylation of galactose by galactokinase (GALK) into galactose-1-phosphate (Gal-1-P), which then accumulates to cytotoxic levels. nih.gov This inhibitory effect, a form of chemical stress, was found to be context-dependent; the presence of sucrose (B13894) in the growth medium could alleviate the galactose-induced inhibition of root growth. nih.gov Further linking galactose metabolism to stress, certain Arabidopsis mutants exhibit salt-hypersensitive root growth, indicating a genetic connection between galactose processing pathways and responses to osmotic stress. science.gov

Advanced Research Approaches and Future Perspectives

Integration with Systems Biology and Multi-Omics Data

The use of isotopic tracers is central to the study of metabolic pathways. nih.gov By introducing D-[1-14C]Galactose into a biological system, researchers can track the movement of the 14C label as it is incorporated into various downstream metabolites. nih.gov This process, known as tracer-based metabolomics, allows for the quantitative analysis of metabolic phenotypes. nih.gov

When combined with metabolomics, which provides a snapshot of all metabolites present in a cell at a specific time, the data from [14C]-tracing experiments enable the reconstruction of active metabolic pathways. nih.gov For example, after introducing this compound, the detection of the 14C label in intermediates of glycolysis or the pentose (B10789219) phosphate (B84403) pathway provides direct evidence of galactose entering and moving through these pathways. plos.org This correlation helps to elucidate how different metabolic routes are utilized under various conditions. nih.gov

A key application of this integrated approach is in understanding how cells utilize different energy sources. For instance, studies have used [14C]galactose to measure its uptake and subsequent conversion into other molecules, providing insights into the metabolic fate of this sugar. plos.orgnih.gov The quantitative data derived from such experiments are invaluable for constructing and validating metabolic network models. metalyticsbio.com

The metabolism of galactose is intrinsically linked to the synthesis of glycoproteins, which are crucial for a multitude of cellular functions. The synergistic use of this compound with proteomics and glycoproteomics provides a deeper understanding of these processes. nih.govnih.gov

Galactose is a key component of the glycan chains that are attached to proteins. By tracing the incorporation of [14C] from this compound into glycoproteins, researchers can study the dynamics of protein glycosylation. nih.gov This is particularly important as alterations in glycosylation are associated with numerous diseases. nih.gov Proteomics can identify the total protein content of a cell, while glycoproteomics specifically focuses on identifying and quantifying glycoproteins and their attached glycans. nih.gov

For example, an integrated study might use this compound to label newly synthesized glycoproteins. Subsequent analysis using mass spectrometry-based proteomics can then identify which specific proteins have been glycosylated and at what rate. nih.gov This approach has been used to identify numerous N-glycosylation sites on various glycoproteins. nih.gov

Table 1: Examples of Research Findings from Integrated Multi-Omics Approaches with Galactose Tracing

Research AreaTechniqueKey Findings
Glycoprotein (B1211001) identificationChemical tagging with galactose oxidase followed by mass spectrometryIdentified 108 non-redundant glycoproteins and 175 unique N-glycosylation sites. nih.gov
Glycoprotein alterations in cancerIntegrated glycoproteomics and proteomicsShowed that treatment with 2-Deoxy-D-glucose affects N-glycoproteome, especially high-mannose types. nih.gov
Neuronal growthUse of fucose-α(1-2)galactose probesDemonstrated that Fucα(1-2)Gal glycans are enriched on synaptic proteins and can modulate neuronal morphology. researchgate.net

The rate of metabolic reactions, or metabolic flux, is ultimately controlled by the expression of genes encoding the necessary enzymes. embopress.orgplos.org While the correlation is not always direct due to post-transcriptional and post-translational regulation, integrating [14C]-tracer data with transcriptomics can reveal important regulatory mechanisms. researchgate.net

By measuring the flux of this compound through a metabolic pathway and simultaneously quantifying the mRNA levels of the enzymes in that pathway, researchers can build more comprehensive models of cellular regulation. researchgate.netresearchgate.net For example, an increase in the flux of galactose through the Leloir pathway should, in many cases, correlate with an upregulation of the genes encoding for galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase. hmdb.ca

Discrepancies between flux data and gene expression can point to other levels of regulation, such as allosteric control of enzymes by metabolites. researchgate.net This integrated approach allows for the generation of new hypotheses about how cells control their metabolic networks in response to different stimuli. researchgate.netresearchgate.net

Computational Modeling and Metabolic Flux Analysis

The quantitative data generated from this compound tracing experiments are ideally suited for use in computational models that can simulate and predict metabolic behavior.

Kinetic models use mathematical equations to describe the rates of metabolic reactions. Data from this compound experiments, which show the incorporation and redistribution of the 14C label over time, are essential for developing and validating these models. researchgate.net

For example, researchers can measure the rate at which [14C] from this compound appears in various intermediates and end-products, such as glucose-6-phosphate, lactate, or glycogen (B147801). nih.gov This time-course data can then be used to estimate the kinetic parameters of the enzymes involved, such as their maximum velocity (Vmax) and Michaelis constant (Km). researchgate.net Such models can provide a detailed and dynamic picture of how galactose is metabolized and how its metabolism is regulated.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of all reactions in a metabolic network. rsc.org While modern MFA often uses stable isotopes like 13C, the principles and techniques were developed with radioactive tracers like 14C. nih.gov Data from this compound experiments can be used in MFA to determine the flux through various pathways of central carbon metabolism. oup.comcreative-proteomics.com

In a typical MFA experiment, cells are fed this compound, and the distribution of the 14C label in various intracellular metabolites is measured. metalyticsbio.com A computational model of the cell's metabolic network is then used to find the set of fluxes that best explains the observed labeling pattern. nih.govmetalyticsbio.com This allows for a detailed quantification of how carbon from galactose is partitioned between different metabolic fates, such as energy production, biomass synthesis, and storage. oup.com

Table 2: Applications of Quantitative Metabolic Flux Analysis

Application AreaKey Insights Gained
Cancer MetabolismIdentification of rewired metabolic pathways that support rapid cell proliferation. creative-proteomics.com
Industrial BiotechnologyIdentification of metabolic bottlenecks to improve the production of desired compounds. metalyticsbio.com
Seed Oil ProductionUnderstanding the balance of carbon allocation to different storage reserves to guide crop improvement. oup.com
Cardiac MetabolismAssessing metabolic adaptations in cardiovascular disease. frontiersin.org

Innovation in Isotopic Tracing and Imaging Methodologies

The utility of this compound in metabolic research is continually enhanced by innovations in isotopic tracing and imaging. These advancements are expanding the scope and precision of studies investigating galactose metabolism.

Development of Complementary Labeled Compounds (e.g., [13C]-Galactose)

While this compound is a powerful tool, the development of complementary labeled compounds, most notably stable isotope-labeled [13C]-Galactose, has provided researchers with a non-radioactive alternative for certain applications. medchemexpress.com The choice between 14C and 13C labeling often depends on the specific research question, the required sensitivity, and the experimental context, particularly in human studies where minimizing radiation exposure is paramount. openmedscience.commdpi.com

[13C]-Galactose is frequently used in human clinical research for breath tests to assess whole-body galactose oxidation capacity. scielo.brnih.gov These tests measure the amount of 13CO2 exhaled after administration of [1-13C]galactose, providing a safe and effective way to diagnose and monitor patients with galactosemia. scielo.br While this compound has been used in similar breath tests in animal models, the non-radioactive nature of 13C makes it more suitable for routine clinical use in humans. researchgate.netresearchgate.net

Table 2: Comparison of this compound and [13C]-Galactose in Metabolic Research

Feature This compound [13C]-Galactose
Isotope Type Radioactive (Beta emitter) Stable (Non-radioactive)
Detection Method Liquid Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry openmedscience.com Mass Spectrometry, NMR Spectroscopy researchgate.net
Primary Advantage High sensitivity, allowing for the detection of very low concentrations. openmedscience.com No radiation exposure, making it suitable for human studies, including in children. scielo.br
Common Application Preclinical ADME studies, in vitro metabolic assays, animal models of disease. plos.orgheadwaybio.com Clinical breath tests for galactosemia diagnosis and monitoring, metabolic flux analysis in humans. scielo.brchildrenshospital.org
Research Focus Quantifying rates of absorption, distribution, metabolism, and excretion. headwaybio.com Elucidating metabolic pathways and genotype-phenotype correlations in patients. childrenshospital.org

Advances in Analytical Sensitivity and Spatial Resolution

Continuous improvements in analytical techniques are pushing the boundaries of what can be achieved with this compound tracing. These advancements allow for more sensitive detection and higher resolution imaging of the radiolabel within biological samples.

Accelerator Mass Spectrometry (AMS) has revolutionized the detection of 14C-labeled compounds. openmedscience.com AMS offers sensitivity that is thousands to billions of times greater than traditional liquid scintillation counting. mdpi.com This ultra-sensitive detection allows for studies using microdoses of this compound, which minimizes any potential disruption to the biological system under investigation and enhances the safety profile for any potential human applications. openmedscience.commdpi.com AMS can quantify minute amounts of 14C in very small samples, such as tissue biopsies or cell cultures. pharmaron.com

More advanced imaging methods, such as Scanning Secondary Ion Mass Spectrometry (SIMS) , are emerging for imaging 14C-labeled tracers at the subcellular level. nih.govox.ac.uk By bombarding a tissue section with a focused ion beam and analyzing the sputtered secondary ions by mass spectrometry, SIMS can generate high-resolution images of 14C distribution, revealing details about individual cells and their components. nih.govox.ac.uk While still a specialized technique, it holds immense promise for future studies with this compound to understand the precise cellular and subcellular fate of galactose in both healthy and diseased states. nih.gov

Table 3: Advances in Analytical and Imaging Technologies for 14C Tracing

Technology Advancement Impact on this compound Research Reference
Accelerator Mass Spectrometry (AMS) Ultra-high sensitivity for 14C detection. mdpi.com Enables microdosing studies, analysis of very small samples, and long-term tracking of metabolic fate. openmedscience.compharmaron.com openmedscience.commdpi.compharmaron.com
Quantitative Whole-Body Autoradiography (QWBA) Provides quantitative distribution data of 14C across entire tissue sections. researchgate.net Allows for comprehensive assessment of this compound distribution and accumulation in different organs and tissues. researchgate.net researchgate.net
High-Resolution Autoradiography (e.g., with imaging plates) Improved spatial resolution (down to 50 microns) and wide dynamic range. nih.gov Enables more precise localization of this compound within tissue structures. nih.gov
Scanning Secondary Ion Mass Spectrometry (SIMS/SIAMS) High-resolution imaging (pixel size of 1x2 micrometers) of 14C distribution. nih.govox.ac.uk Potential for subcellular localization of this compound, revealing its fate within individual cells and organelles. nih.govox.ac.uk
Integration with HPLC/UPLC Combination of radiosynthesis with HPLC/UPLC fractionation methods. pharmaron.com Facilitates detailed metabolite profiling in all biological matrices. pharmaron.com

Q & A

Basic Research Questions

Q. How should D-[1-14C]Galactose be prepared and stored to ensure stability in metabolic flux studies?

  • Methodological Answer : this compound should be dissolved in ethanol-water mixtures (e.g., 7:3 ratio) to maintain solubility and stability. Storage at -20°C in aliquots prevents radiolytic degradation. For in vivo studies, dissolve in sterile saline or PBS for intraperitoneal or oral administration (e.g., 100 mg/kg in rats) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While classified as non-hazardous under GHS, researchers should use PPE (gloves, lab coats) and work in fume hoods to minimize inhalation/ingestion risks. Waste must be disposed via licensed radioactive waste protocols. Emergency procedures for spills include containment with absorbent materials and decontamination with mild detergent .

Q. How can researchers validate the purity and specific activity of this compound prior to experiments?

  • Methodological Answer : Use thin-layer chromatography (TLC) with autoradiography to confirm radiochemical purity (>98%). Specific activity (e.g., 50–60 mCi/mmol) is verified via liquid scintillation counting (LSC) against calibrated standards. Cross-reference certificates of analysis (COA) from suppliers for batch-specific data .

Advanced Research Questions

Q. What experimental designs are optimal for using this compound in aging-related oxidative stress models?

  • Methodological Answer : Chronic administration (e.g., 8 weeks at 100 mg/kg/day in rodents) induces aging-like phenotypes. Pair with biomarkers like malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity. Include controls with unlabeled D-galactose to distinguish isotopic effects .

Q. How can this compound be used to trace glycosphingolipid biosynthesis in cell cultures?

  • Methodological Answer : Incubate cells with 0.5–2 µCi/mL this compound for 24–48 hours. Extract glycolipids via chloroform-methanol (2:1), separate via HPTLC, and quantify using autoradiography. Normalize incorporation rates to total protein or cell count .

Q. What analytical methods resolve contradictions in metabolic flux data from this compound studies?

  • Methodological Answer : Discrepancies in isotope distribution (e.g., unexpected labeling in UDP-galactose) may arise from enzymatic side reactions. Use tandem mass spectrometry (LC-MS/MS) with stable isotope tracers to validate pathways. Model flux using software like INCA or Metran .

Q. How does this compound incorporation differ between normal and cancer cells in glycolysis studies?

  • Methodological Answer : Cancer cells often exhibit the Warburg effect, reducing galactose utilization via Leloir pathway. Compare uptake rates using LSC and normalize to hexokinase activity. Pair with 2-deoxy-D-glucose controls to isolate galactose-specific metabolism .

Data Analysis & Reporting

Q. What statistical approaches are recommended for interpreting time-course data from this compound tracer experiments?

  • Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies. For autoradiography data, apply non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail. Report effect sizes with 95% confidence intervals .

Q. How should researchers address batch-to-batch variability in this compound-specific activity?

  • Methodological Answer : Pre-calibrate each batch using LSC and adjust dosing calculations accordingly. Include a reference sample in each experiment (e.g., a known standard) to normalize cross-batch data .

Tables for Key Methodological Parameters

Parameter Recommended Value Application Source
Specific Activity50–60 mCi/mmolGlycolipid biosynthesis studies
Administered Dose (Rats)100 mg/kg/dayAging model induction
Incubation Time (Cell Culture)24–48 hoursMetabolic tracing
Radioactive Waste DisposalLicensed facilitiesSafety compliance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.